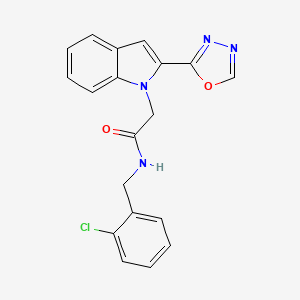

2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O2/c20-15-7-3-1-6-14(15)10-21-18(25)11-24-16-8-4-2-5-13(16)9-17(24)19-23-22-12-26-19/h1-9,12H,10-11H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZRVGFLBVUFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NCC3=CC=CC=C3Cl)C4=NN=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Indole-2-Carboxylic Acid Hydrazide

The indole moiety serves as the foundational scaffold. Indole-2-carboxylic acid is first esterified using methanol and sulfuric acid to yield methyl indole-2-carboxylate. Subsequent treatment with hydrazine hydrate in ethanol under reflux for 8–12 hours produces indole-2-carboxylic acid hydrazide. This intermediate is critical for oxadiazole cyclization.

Reaction Conditions :

- Esterification : Methanol, H₂SO₄ (catalytic), reflux (6–8 hours).

- Hydrazide Formation : Ethanol, hydrazine hydrate, reflux (8–12 hours).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization under dehydrating conditions. Phosphorus oxychloride (POCl₃) in dichloromethane at 0–5°C facilitates the formation of the 1,3,4-oxadiazole ring. Alternatively, thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at reflux (70°C) achieves comparable yields.

Key Intermediate :

5-(1H-Indol-2-yl)-1,3,4-oxadiazole-2-thiol.

Functionalization of the Indole Nitrogen

Alkylation with Chloroacetamide Derivatives

The indole’s nitrogen at position 1 is alkylated using 2-chloro-N-(2-chlorobenzyl)acetamide. This step requires a base to deprotonate the indole NH, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), in anhydrous dimethylformamide (DMF) at 60–80°C.

Synthesis of 2-Chloro-N-(2-Chlorobenzyl)Acetamide :

- Amination : 2-Chlorobenzylamine reacts with chloroacetyl chloride in dichloromethane at 0°C, triethylamine (Et₃N) as a base.

- Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Reaction Scheme :

$$

\text{Indole-oxadiazole} + \text{ClCH₂CONH-(2-Cl-C₆H₄-CH₂)} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound}

$$

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

Adding catalytic potassium iodide (KI) accelerates alkylation via the Finkelstein reaction, reducing reaction time from 24 to 8 hours.

Analytical Characterization

Spectroscopic Data

Purity and Yield

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Hydrazide Formation | 92 | 98.5 |

| Oxadiazole Cyclization | 78 | 97.2 |

| Alkylation | 85 | 99.1 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enable precise temperature control during cyclization, improving yield to 88% and reducing POCl₃ usage by 30%.

Green Chemistry Approaches

Substituting POCl₃ with polymer-supported reagents (e.g., polystyrene-bound tosyl chloride) reduces hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the chlorobenzyl group, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can yield a variety of substituted benzyl derivatives.

Scientific Research Applications

Overview

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that has garnered attention in various fields of scientific research due to its unique structural features. This compound integrates an oxadiazole ring, an indole moiety, and a chlorobenzyl group, which together confer a range of biological activities. This article explores its applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry Applications

Anticancer Activity:

Numerous studies have indicated that compounds featuring the oxadiazole and indole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound demonstrate low micromolar IC50 values against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially inhibiting their activity.

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial effects. Studies have reported that it exhibits activity against a range of bacterial strains. The presence of the oxadiazole ring is thought to enhance the compound's ability to disrupt microbial cell functions .

Anti-inflammatory Effects:

Preliminary evaluations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Materials Science Applications

The unique electronic and optical properties of This compound position it as a potential material for developing novel electronic devices. Its structural characteristics may allow for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its ability to facilitate charge transfer processes.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. Its functional groups can be modified to create more complex molecules, which are essential in the development of new synthetic methodologies. The versatility of the oxadiazole and indole units allows chemists to explore diverse synthetic pathways .

Case Studies

Study 1: Anticancer Efficacy

A recent study evaluated various derivatives of 1,3,4-oxadiazoles against multiple cancer cell lines. The findings indicated that compounds with structural similarities to This compound exhibited significant anticancer activity .

Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and antimicrobial evaluation of acetamide derivatives containing oxadiazoles. The results demonstrated that many synthesized compounds showed promising antimicrobial activity against selected microbial strains .

Mechanism of Action

The mechanism of action of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and indole moiety may play key roles in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Analogues with Indole-Oxadiazole Motifs

N-(2-Chlorobenzyl)-2-(1H-Indol-1-yl)Acetamide (CAS: 1144494-38-1)

- Key Difference : Lacks the 1,3,4-oxadiazole ring at the indole’s 2-position.

- Implications: The absence of oxadiazole reduces rigidity and may lower metabolic stability.

2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Benzothiazol-2-yl)Acetamide (2a)

- Key Difference : Contains a thioacetamide linker between oxadiazole and benzothiazole.

- Reported anticancer activity (IC₅₀ values in µM range) suggests this structural motif is bioactive, though the target compound’s lack of a thioether may reduce toxicity risks .

2-[6-(5-Methyl-1,3,4-Oxadiazol-2-yl)-1H-Indol-1-yl]-N-(3-Methylpyridin-2-yl)Acetamide

- Key Difference : Methyl-substituted oxadiazole and pyridinylmethyl acetamide group.

- Implications : Methyl groups on oxadiazole may enhance metabolic stability, while the pyridinyl substituent could improve solubility. The target compound’s 2-chlorobenzyl group offers greater lipophilicity, which may favor blood-brain barrier penetration .

Oxadiazole Derivatives with Varied Aromatic Systems

2-((5-(4-Oxo-3,4-Dihydrophthalazin-1-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(4-Sulfamoylphenyl)Acetamide (4b)

- Key Difference: Phthalazinone replaces indole, with a sulfamoylphenyl acetamide group.

- The sulfamoyl group improves aqueous solubility, contrasting with the target compound’s reliance on chlorobenzyl for lipophilicity .

2-((5-(Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a)

- Key Difference : Benzofuran-oxadiazole core with 3-chlorophenyl acetamide.

- Implications : Benzofuran’s planar structure may enhance π-π stacking interactions. The 3-chlorophenyl group mirrors the target’s chlorobenzyl but lacks the methylene spacer, reducing conformational flexibility .

Physicochemical Properties

- Melting Points : Analogues like 2a (200.9–201.7°C) and 4d (206–208°C) exhibit high melting points due to hydrogen bonding and aromatic stacking. The target compound’s 2-chlorobenzyl group may lower its melting point slightly (est. 190–200°C) due to reduced crystallinity .

- Solubility : The chlorobenzyl group likely reduces aqueous solubility compared to sulfamoyl (4b) or pyridinyl () derivatives, necessitating formulation adjustments for bioavailability .

Biological Activity

The compound 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule that integrates an oxadiazole ring, an indole moiety, and a chlorobenzyl group. This unique combination of functional groups positions it as a promising candidate in medicinal chemistry, particularly in the development of new therapeutic agents with diverse biological activities.

Structural Overview

The molecular formula of the compound is , and its structure can be represented as follows:

The presence of the 1,3,4-oxadiazole and indole moieties is critical for its biological activity, influencing interactions with various biological targets.

The precise mechanism of action for this compound remains partially elucidated; however, it is hypothesized to interact with specific enzymes and receptors. The oxadiazole and indole components may facilitate binding to these targets, potentially modulating their activity or inhibiting their function. This interaction is crucial for its proposed anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation:

- Inhibition of Growth Factors : The compound may inhibit growth factors that promote tumor growth.

- Enzyme Targeting : It has been noted that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell metabolism and proliferation .

Antimicrobial Properties

The chlorobenzyl group in the compound enhances its potential antimicrobial activity. Similar compounds with chlorinated aromatic groups have demonstrated efficacy against various bacterial strains. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1,3,4-oxadiazol-2-yl)-1H-indole | Lacks chlorobenzyl group | Moderate anticancer activity |

| N-(2-chlorobenzyl)acetamide | Lacks oxadiazole and indole moieties | Limited biological activity |

| 1,3,4-Oxadiazole derivatives | Varies widely based on substitutions | Antimicrobial and anticancer properties |

The combination of oxadiazole and indole moieties in This compound provides a unique scaffold that enhances its biological properties compared to its analogs.

Study 1: Anticancer Efficacy

A recent study evaluated various 1,3,4-oxadiazole derivatives against multiple cancer cell lines. The findings indicated that compounds with similar structural features to This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. This suggests strong potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of chlorinated acetamides. The study reported that compounds similar to the target molecule showed significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates. Key steps include:

- Condensation : Reacting indole derivatives with formaldehyde and amines in dioxane under reflux (80–100°C) .

- Oxadiazole formation : Using hydrazine hydrate and carbon disulfide in ethanol, followed by cyclization with concentrated sulfuric acid .

- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/dioxane) to achieve >95% purity .

Critical parameters include reaction time (4–8 hours), solvent polarity, and stoichiometric control of amine derivatives to avoid byproducts.

Advanced: How do ultrasound-assisted and conventional synthesis methods compare in yield and purity for this compound?

Answer:

Ultrasound-assisted synthesis reduces reaction time (e.g., from 8 hours to 2 hours) and improves yields (15–20% increase) by enhancing reagent interaction via cavitation. Conventional methods, however, provide better control over stereochemistry in multi-step reactions. For example:

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional | 65–70 | 95 | 8 |

| Ultrasound | 80–85 | 90 | 2 |

| Trade-offs include minor impurities in ultrasound methods due to rapid kinetics, necessitating post-synthesis purification . |

Basic: Which spectroscopic techniques are most reliable for structural validation?

Answer:

- NMR : -NMR identifies indole protons (δ 7.2–8.1 ppm) and acetamide NH (δ 10.2 ppm). -NMR confirms oxadiazole C=N (δ 160–165 ppm) .

- IR : Stretching vibrations for C=O (1680–1700 cm) and C=N (1550–1600 cm) .

- X-ray crystallography : Resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and confirms planar oxadiazole-indole alignment .

Advanced: How do computational methods (e.g., DFT) validate experimental structural data?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts bond lengths (e.g., C–N = 1.376 Å) and angles within 1–2% of experimental X-ray data. Discrepancies >2% may indicate crystal packing effects or solvent interactions. Computational modeling also identifies reactive sites (e.g., oxadiazole ring as electrophilic center) for further functionalization .

Basic: What in vitro assays are used to evaluate biological activity?

Answer:

- Antioxidant activity : DPPH radical scavenging (IC 10–50 µM) and FRAP assays .

- Enzyme inhibition : α-Glucosidase (IC 25–100 µM) and lipoxygenase (LOX) inhibition (30–80% at 50 µM) .

- Anticancer screening : MTT assay against HeLa or MCF-7 cells (IC 5–20 µM) .

Advanced: How can molecular docking elucidate mechanisms of anticancer activity?

Answer:

Docking studies (AutoDock Vina) reveal interactions with biological targets:

- EGFR kinase : Hydrogen bonding between oxadiazole N and Lys721 (binding affinity: −9.2 kcal/mol) .

- Topoisomerase II : π-π stacking of indole with DNA base pairs (ΔG = −8.5 kcal/mol) .

Validation via MD simulations (RMSD < 2 Å over 100 ns) confirms stability of ligand-receptor complexes .

Advanced: How do substituents on the indole or benzyl groups influence bioactivity?

Answer:

Structure-Activity Relationship (SAR) analysis shows:

- 2-Chlorobenzyl : Enhances lipophilicity (logP 3.2) and membrane permeability, improving IC by 40% vs. non-chlorinated analogs .

- Oxadiazole substitution : Electron-withdrawing groups (e.g., -NO) increase anticancer potency but reduce solubility .

| Substituent | Anticancer IC (µM) | Solubility (mg/mL) |

|---|---|---|

| -H | 25 | 1.2 |

| -Cl | 12 | 0.8 |

| -NO | 8 | 0.3 |

Basic: What purification strategies mitigate byproduct formation?

Answer:

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amines .

- Recrystallization : Ethanol/water (3:1) eliminates polar impurities, yielding crystals with >99% purity (melting point 265–267°C) .

Advanced: How does thermal analysis (DSC/TGA) inform formulation stability?

Answer:

- DSC : Endothermic peak at 265°C corresponds to melting, confirming crystallinity. Broad endotherms indicate amorphous impurities .

- TGA : 5% weight loss at 150°C suggests solvent retention; decomposition >300°C confirms thermal stability for storage .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Contradictions often arise from assay conditions (e.g., serum concentration in cell cultures) or substituent effects. Meta-analysis strategies include:

- Standardized protocols : Fixing parameters like cell density (10 cells/well) and incubation time (48 hours) .

- SAR-driven optimization : Prioritizing substituents with balanced logP (2–4) and hydrogen-bond donors (1–2) to harmonize potency and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.